Sovleplenib - 1415792-84-5

Sovleplenib

Catalog Number: EVT-10959730
CAS Number: 1415792-84-5
Molecular Formula: C24H30N6O3S
Molecular Weight: 482.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sovleplenib is a novel, investigational, selective small molecule inhibitor for oral administration targeting spleen tyrosine kinase (Syk). It is under investigation in clinical trial NCT03483948 (Phase I Study of Hmpl-523+azacitidine in Elderly Patients With Acute Myeloid Leukemia).
Sovleplenib is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of sovleplenib, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation. Syk, a non-receptor cytoplasmic, BCR-associated tyrosine kinase, is expressed in hematopoietic tissues and is often overexpressed in hematopoietic malignancies; it plays a key role in B-cell receptor signaling.
Source and Classification

Sovleplenib is classified as a small molecule drug. It targets the Syk enzyme, which plays a crucial role in B-cell receptor signaling and is implicated in the pathogenesis of several B-cell malignancies. The compound is synthesized through chemical processes that allow for its selective inhibition of Syk, thereby blocking downstream signaling pathways that contribute to tumor growth and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of sovleplenib involves several key steps that are typical for small molecule drug development. The process begins with the selection of appropriate starting materials that can undergo various chemical transformations to yield the final product. While specific proprietary methods are often not disclosed in public literature, general approaches include:

  1. Formation of Key Intermediates: Initial reactions typically generate intermediates that contain the essential structural features required for Syk inhibition.
  2. Optimization of Reaction Conditions: Parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
  3. Final Coupling Reactions: The final steps involve coupling reactions that assemble the complete molecular structure of sovleplenib.

The synthesis is monitored using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to ensure the quality and integrity of the compound throughout the process.

Molecular Structure Analysis

Structure and Data

The molecular structure of sovleplenib can be described by its chemical formula, which includes various functional groups that contribute to its potency as a Syk inhibitor. The structure typically exhibits:

  • A core scaffold that interacts with the active site of Syk.
  • Specific substituents that enhance binding affinity and selectivity for Syk over other kinases.

Data regarding its molecular weight, solubility, and other physicochemical properties can be derived from experimental studies and computational modeling.

Chemical Reactions Analysis

Reactions and Technical Details

Sovleplenib primarily functions through competitive inhibition of Syk. Key reactions include:

  1. Binding to Syk: Sovleplenib binds to the ATP-binding site of Syk, preventing ATP from engaging with the kinase.
  2. Inhibition of Phosphorylation: This binding inhibits the phosphorylation of downstream targets involved in B-cell activation and proliferation, such as BLNK (B-cell linker protein) and ERK (extracellular signal-regulated kinase).

The effectiveness of sovleplenib in these reactions has been quantified using assays that measure enzyme activity in the presence of varying concentrations of the inhibitor.

Mechanism of Action

Process and Data

Sovleplenib exerts its therapeutic effects by disrupting critical signaling pathways within B-cells:

  • Inhibition of B-cell Activation: By blocking Syk activity, sovleplenib effectively reduces B-cell receptor-mediated activation.
  • Induction of Apoptosis: In preclinical models, sovleplenib has been shown to increase apoptosis rates in B-cell lymphoma cell lines, indicating its potential to reduce tumor viability.

Pharmacodynamic studies have reported half maximal effective concentration values (EC50) indicating potent inhibition at low concentrations, thus highlighting its efficacy as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sovleplenib possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 Da.
  • Solubility: Soluble in organic solvents; limited aqueous solubility which may affect formulation strategies.
  • Stability: Stability under physiological conditions has been assessed through accelerated stability studies.

These properties are crucial for determining suitable delivery methods and dosage forms for clinical applications.

Applications

Scientific Uses

Sovleplenib is primarily under investigation for its applications in treating:

  • Hematological Malignancies: Such as chronic lymphocytic leukemia and various forms of B-cell lymphoma.
  • Primary Immune Thrombocytopenia: Clinical trials have demonstrated its efficacy in increasing platelet counts in patients with this condition.

The ongoing research aims to establish sovleplenib's safety profile, optimal dosing regimens, and long-term efficacy across different patient populations. Further studies are warranted to explore additional indications where Syk inhibition may provide therapeutic benefits.

Molecular Mechanisms of Action

Spleen Tyrosine Kinase Inhibition Kinetics and Selectivity Profiling

Sovleplenib (HMPL-523) is a selective oral inhibitor targeting spleen tyrosine kinase, a cytoplasmic non-receptor tyrosine kinase central to immunoreceptor signaling. Biochemical assays demonstrate Sovleplenib potently inhibits spleen tyrosine kinase with a half-maximal inhibitory concentration (IC₅₀) of 0.155 μM in enzymatic studies. This potency exceeds that of early hit compound 6 (IC₅₀ = 0.155 μM) identified during scaffold optimization [2].

Selectivity profiling across 369 kinases reveals Sovleplenib’s superior specificity versus R406 (the active metabolite of fostamatinib). At therapeutically relevant concentrations, Sovleplenib shows >100-fold selectivity against off-target kinases implicated in toxicity, including kinase insert domain receptor (IC₅₀ > 10 μM) and rearranged during transfection (IC₅₀ > 10 μM). This contrasts sharply with R406, which potently inhibits kinase insert domain receptor (IC₅₀ = 0.030 μM) and rearranged during transfection (IC₅₀ = 0.010 μM) [2] [3]. Structural analyses attribute this selectivity to Sovleplenib’s optimized binding mode: its morpholine group forms hydrogen bonds with Lys375 in spleen tyrosine kinase’s affinity pocket, while the methylsulfonylpiperidine moiety engages in hydrophobic interactions with Arg498 and Asp512, minimizing off-target binding [2].

Table 1: Selectivity Profiling of Sovleplenib vs. Comparator Agents

Kinase TargetSovleplenib IC₅₀ (μM)R406 IC₅₀ (μM)
Spleen Tyrosine Kinase0.1550.054
Kinase Insert Domain Receptor>100.030
Rearranged During Transfection>100.010
Bruton Tyrosine Kinase>100.085
Janus Kinase 2>100.350

Intracellular Signaling Pathway Modulation (B-Cell Receptor/Fc Receptor-Mediated Cascades)

Sovleplenib disrupts proximal signaling events triggered by B-cell receptor and Fc receptor activation. Upon immunoreceptor engagement, spleen tyrosine kinase phosphorylates immunoreceptor tyrosine-based activation motifs, initiating downstream cascades. Sovleplenib (1 μM) reduces anti-immunoglobulin D-induced B-cell activation in human whole blood by >90%, evidenced by suppressed cluster of differentiation 69 expression (half-maximal effective concentration = 0.157 μM) [3].

In Fcγ receptor-dependent models, Sovleplenib inhibits macrophage phagocytosis of antibody-coated platelets—a key mechanism in immune thrombocytopenia pathogenesis. At 0.3 μM, Sovleplenib blocks phagocytosis by >70% in vitro, directly countering Fcγ receptor-mediated platelet clearance [1] [3]. This dual inhibition of B-cell receptor and Fc receptor signaling underpins Sovleplenib’s therapeutic efficacy in autoimmune cytopenias by simultaneously reducing autoantibody production (via B-cell receptor suppression) and preventing antibody-coated cell destruction (via Fc receptor blockade) [3].

Downstream Effector Phosphorylation Dynamics (B-Cell Linker Protein, Phospholipase C Gamma, Extracellular Signal-Regulated Kinase)

Sovleplenib dose-dependently suppresses phosphorylation of spleen tyrosine kinase’s immediate substrates. In human B-cell lymphoma cell lines, Sovleplenib (0.1–1.0 μM) reduces B-cell receptor-induced phosphorylation of B-cell linker protein by 60–95%, demonstrating effective proximal pathway inhibition [3] [4].

Critical downstream effectors exhibit rapid dephosphorylation:

  • Phospholipase C gamma: Sovleplenib (0.3 μM) inhibits phospholipase C gamma phosphorylation by >80% within 30 minutes, disrupting calcium flux and diacylglycerol generation [3]
  • Extracellular signal-regulated kinase: Phosphorylation is suppressed by 75% at 0.3 μM, attenuating mitogen-activated protein kinase pathway activation [3]
  • Protein Kinase B: Reduced phosphorylation by 60% at 0.3 μM, indicating phosphoinositide 3-kinase pathway modulation [3]

Table 2: Sovleplenib-Mediated Suppression of Downstream Effectors

Effector ProteinPathwayPhosphorylation Inhibition at 0.3 μMFunctional Consequence
B-Cell Linker ProteinProximal B-Cell Receptor>90%Disrupted scaffold assembly
Phospholipase C GammaCalcium/Protein Kinase C>80%Impaired calcium mobilization
Extracellular Signal-Regulated KinaseMitogen-Activated Protein Kinase75%Reduced proliferation signals
Protein Kinase BPhosphoinositide 3-Kinase60%Diminished survival signaling

This coordinated suppression impedes transcriptional activation of nuclear factor kappa-light-chain-enhancer of activated B cells and nuclear factor of activated T-cells, reducing proinflammatory cytokine production and B-cell survival [3].

Immunomodulatory Effects on B-Cell and Macrophage Activity

Sovleplenib exerts multifaceted immunomodulation by targeting spleen tyrosine kinase-dependent functions:

  • B-Cell Inhibition: Sovleplenib (0.5 μM) reduces anti-immunoglobulin D-induced interleukin-6, interleukin-10, and tumor necrosis factor-alpha secretion by >85% in human B cells. This correlates with impaired B-cell differentiation and antibody production, directly impacting autoantibody generation in autoimmune disorders [3] [4].

  • Macrophage Modulation: Sovleplenib (0.3 μM) suppresses Fcγ receptor-mediated phagocytosis by 75% in vitro, critical for preventing platelet and erythrocyte destruction in immune thrombocytopenia and warm antibody autoimmune hemolytic anemia. Additionally, it inhibits macrophage interleukin-1β and tumor necrosis factor-alpha release by >70%, mitigating inflammation [1] [3].

  • Integrin Signaling: Beyond immunoreceptors, Sovleplenib modulates β2-integrin signaling in neutrophils, reducing adhesion molecule expression and reactive oxygen species production by 50% at 0.5 μM. This may contribute to anti-inflammatory effects in models like collagen-induced arthritis [3].

These immunomodulatory properties translate to in vivo efficacy: Sovleplenib (30 mg/kg/day) reduces serum anti-platelet immunoglobulin G by 60% in murine immune thrombocytopenia models and halts hemolysis in warm antibody autoimmune hemolytic anemia models by suppressing macrophage-mediated erythrophagocytosis [3]. The compound’s specificity ensures these effects occur without broad immunosuppression, preserving T-cell receptor signaling and innate immune defenses [2] [3].

Properties

CAS Number

1415792-84-5

Product Name

Sovleplenib

IUPAC Name

7-[4-(1-methylsulfonylpiperidin-4-yl)phenyl]-N-[[(2S)-morpholin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine

Molecular Formula

C24H30N6O3S

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C24H30N6O3S/c1-34(31,32)30-11-6-18(7-12-30)17-2-4-19(5-3-17)21-14-22-23(27-9-8-26-22)24(29-21)28-16-20-15-25-10-13-33-20/h2-5,8-9,14,18,20,25H,6-7,10-13,15-16H2,1H3,(H,28,29)/t20-/m0/s1

InChI Key

NJIAKNWTIVDSDA-FQEVSTJZSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=CC=C(C=C2)C3=CC4=NC=CN=C4C(=N3)NCC5CNCCO5

Isomeric SMILES

CS(=O)(=O)N1CCC(CC1)C2=CC=C(C=C2)C3=CC4=NC=CN=C4C(=N3)NC[C@@H]5CNCCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.